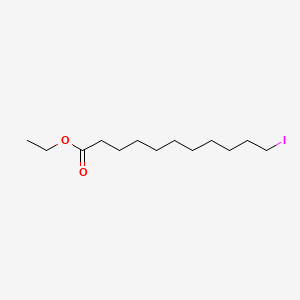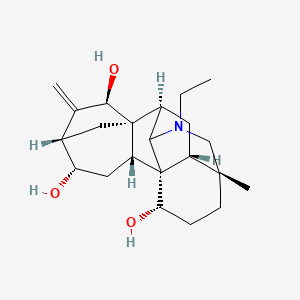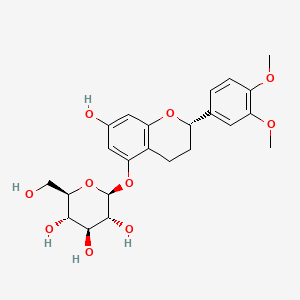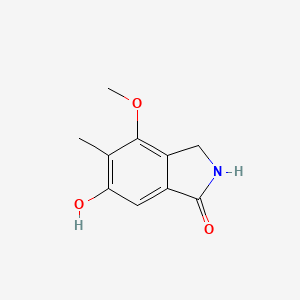
ethyl 11-iodoundecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 11-iodoundecanoate: is an organic compound with the molecular formula C13H25IO2 . It is an ester derived from undecanoic acid, where the hydrogen atom at the 11th position is replaced by an iodine atom, and the carboxyl group is esterified with ethanol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl 11-iodoundecanoate can be synthesized through several methods. One common approach involves the reaction of undecanoic acid with iodine and a suitable esterifying agent, such as ethanol, under controlled conditions. Another method involves the use of Grignard reagents and organocopper(I) ate complexes. For instance, the reaction of undec-10-enylmagnesium chloride with methylcopper(I) generates a mixed copper(I) ate complex, which then reacts with this compound to yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 11-iodoundecanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, yielding undecanoic acid esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as sodium hydroxide or ammonia can be employed for substitution reactions.
Major Products:
Oxidation: Formation of undecanoic acid or its derivatives.
Reduction: Formation of undecanoic acid esters.
Substitution: Formation of hydroxyl or amino-substituted undecanoic acid esters.
Aplicaciones Científicas De Investigación
Ethyl 11-iodoundecanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of bioactive molecules that can be used in biological studies.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of iodine-containing drugs.
Industry: It is used in the production of specialty chemicals and materials, such as surfactants and lubricants
Mecanismo De Acción
The mechanism of action of ethyl 11-iodoundecanoate involves its ability to undergo various chemical transformations due to the presence of the iodine atom. The iodine atom can participate in electrophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. Additionally, the ester functional group allows for hydrolysis and other reactions that can modify the compound’s structure and properties .
Comparación Con Compuestos Similares
- Ethyl 10-iododecanoate
- Ethyl 12-iodododecanoate
- Methyl 11-iodoundecanoate
Comparison: this compound is unique due to the position of the iodine atom on the 11th carbon, which influences its reactivity and the types of reactions it can undergo. Compared to ethyl 10-iododecanoate and ethyl 12-iodododecanoate, the position of the iodine atom affects the compound’s steric and electronic properties, leading to differences in reactivity and applications. Mthis compound, on the other hand, differs in the ester group, which can influence its solubility and reactivity in certain reactions .
Propiedades
Número CAS |
53821-20-8 |
|---|---|
Fórmula molecular |
C13H25IO2 |
Peso molecular |
340.24 g/mol |
Nombre IUPAC |
ethyl 11-iodoundecanoate |
InChI |
InChI=1S/C13H25IO2/c1-2-16-13(15)11-9-7-5-3-4-6-8-10-12-14/h2-12H2,1H3 |
Clave InChI |
MSUXYGAHHGIEFE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCCCCCCCCCI |
SMILES canónico |
CCOC(=O)CCCCCCCCCCI |
Key on ui other cas no. |
53821-20-8 |
Sinónimos |
ethyl-11-iodoundecanoate |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(4-Chlorophenyl)oxolan-2-yl]piperidine](/img/structure/B1196329.png)










